Product packaging for 5-Chloro-2-sulfanylbenzonitrile(Cat. No.:CAS No. 38244-31-4)

5-Chloro-2-sulfanylbenzonitrile

Cat. No.: B2720233
CAS No.: 38244-31-4
M. Wt: 169.63
InChI Key: RAJVMVYZMSFNIC-UHFFFAOYSA-N
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Description

Significance of Halogenated Nitrile and Thiol Functionalities in Organic Synthesis

The presence of halogen, nitrile, and thiol functionalities on a single aromatic scaffold provides a versatile platform for a wide array of chemical transformations. Halogenated compounds are fundamental precursors in organic synthesis, primarily due to the ability of the halogen atom to act as a good leaving group in nucleophilic substitution reactions or to participate in various transition-metal-catalyzed cross-coupling reactions. acs.orgacs.org This allows for the introduction of a diverse range of substituents onto the aromatic ring. The polarization of the carbon-halogen bond makes the carbon atom susceptible to nucleophilic attack, a cornerstone of many synthetic strategies. acs.org

The nitrile group is a highly valuable functional group in organic synthesis due to its versatile reactivity. researchgate.net It can be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones. wikipedia.org Furthermore, the strong electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring, and it can also act as a directing group in certain reactions. researchgate.net The linear geometry of the nitrile group also imparts specific steric and electronic properties to the molecule. wikipedia.org

Thiols, or sulfanyl (B85325) compounds, are crucial in the synthesis of sulfur-containing molecules, which are prevalent in many biologically active compounds and functional materials. nih.gov The thiol group is an excellent nucleophile and can readily participate in the formation of thioethers, thioesters, and disulfides. nih.govsemanticscholar.org The development of efficient methods for the synthesis of thioethers, often through the coupling of thiols with aryl halides, is an active area of research in organic chemistry. nih.govacs.org

Historical Context and Evolution of Research on Substituted Benzonitriles and Thioethers

The history of benzonitriles dates back to 1844, when Hermann Fehling first synthesized the parent compound, benzonitrile (B105546), by the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.orgatamankimya.com Fehling correctly deduced its structure by drawing an analogy to the known synthesis of hydrogen cyanide from ammonium formate (B1220265) and coined the term "nitrile." wikipedia.orgwikipedia.org Early methods for the synthesis of substituted benzonitriles often involved harsh reaction conditions. However, the development of transition-metal-catalyzed reactions, such as the Rosenmund-von Braun reaction which utilizes cuprous cyanide, and later palladium-catalyzed cyanations, has provided milder and more efficient routes to these compounds. wikipedia.orgorganic-chemistry.org These advancements have significantly expanded the scope of accessible substituted benzonitriles.

The synthesis of thioethers also has a rich history, with early methods often relying on the nucleophilic substitution of activated aryl halides with thiolates. acs.org A significant breakthrough in this area was the Migita coupling, a palladium-catalyzed cross-coupling reaction of aryl halides and thiols, first reported in the late 1970s. thieme-connect.com This and subsequent developments in transition-metal catalysis have provided highly efficient and general methods for the formation of the carbon-sulfur bond, a key step in the synthesis of a vast array of thioether-containing molecules. thieme-connect.comthieme-connect.de Research has also focused on developing thiol-free methods for thioether synthesis to avoid the use of malodorous and often toxic thiols. nih.govacs.orgsigmaaldrich.com

Current Research Landscape and Emerging Trends Pertaining to 5-Chloro-2-sulfanylbenzonitrile

The current research landscape for functionalized benzonitriles and thioethers is vibrant, with a focus on developing novel synthetic methodologies that are more efficient, sustainable, and atom-economical. For instance, recent advancements in photochemical organocatalysis have enabled the synthesis of thioethers from inexpensive aryl chlorides and alcohols under mild, thiol-free conditions. nih.govacs.orgsigmaaldrich.com

While specific research dedicated solely to this compound is not extensively documented, the reactivity of its constituent functional groups suggests its potential as a valuable intermediate. For example, related compounds like 2-mercaptobenzonitrile have been utilized in the synthesis of complex heterocyclic structures such as benzo[b]thiophenes. nih.gov The synthesis of 5-Chloro-2-mercaptobenzothiazole from 2,5-dichloroaniline (B50420) also highlights the utility of related structures in building complex molecules. chemicalbook.com

Emerging trends in organic synthesis, such as C-H functionalization, offer new avenues for the derivatization of molecules like this compound. bohrium.com The ability to directly modify the aromatic ring without the need for pre-functionalization would provide a powerful tool for creating a library of novel compounds. The combination of the chloro, sulfanyl, and nitrile groups in this compound makes it a prime candidate for domino or one-pot reactions, where multiple transformations can occur in a single synthetic operation, leading to a rapid increase in molecular complexity. researchgate.net The development of such efficient synthetic routes is a key focus of modern organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNS B2720233 5-Chloro-2-sulfanylbenzonitrile CAS No. 38244-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJVMVYZMSFNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 5 Chloro 2 Sulfanylbenzonitrile

Reactivity of the Nitrile Group in 5-Chloro-2-sulfanylbenzonitrile

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations.

Reduction Reactions to Amine Derivatives

The carbon-nitrogen triple bond in the nitrile group can be reduced to a primary amine (-CH₂NH₂). chemguide.co.uk This transformation is a valuable synthetic tool for introducing an aminomethyl group. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukallrounder.ai

The reduction with LiAlH₄ typically proceeds in an ether solvent, followed by an aqueous workup to yield the primary amine. chemguide.co.uklibretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced. libretexts.orglibretexts.org

Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, usually at elevated temperature and pressure. chemguide.co.uk The addition of ammonia (B1221849) during the hydrogenation can help to suppress the formation of secondary and tertiary amine byproducts. google.com

Table 1: Reduction of Nitriles to Primary Amines

Reagent/CatalystConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Ether solvent, followed by aqueous workupPrimary Amine
Hydrogen (H₂) with Pd, Pt, or Ni catalystElevated temperature and pressurePrimary Amine
Hydrogen (H₂) with Ruthenium catalyst and Ammonia50-200 °C, 500-2000 psigPrimary Amine

Hydrolysis and Other Functional Group Interconversions

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate. chemguide.co.ukbyjus.com

In acidic hydrolysis, the nitrile is heated with a strong acid like hydrochloric acid, which leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukbyjus.com The initial protonation of the nitrogen atom makes the nitrile carbon more susceptible to nucleophilic attack by water. chemistrysteps.com

Basic hydrolysis involves heating the nitrile with a base such as sodium hydroxide. This process yields a carboxylate salt and ammonia gas. chemguide.co.ukchemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be acidified after the initial hydrolysis. chemguide.co.uk

The nitrile group can also react with Grignard reagents to form ketones after hydrolysis of the intermediate imine. libretexts.orgmasterorganicchemistry.com

Nitrile as a Ligand in Coordination Chemistry

The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a ligand in coordination complexes with various metals. The ability of nitriles to coordinate with metals can influence their reactivity and can be utilized in catalysis and materials science. For instance, the coordination of a nitrile to a metal center can facilitate polymerization reactions. noaa.gov

Transformations of the Sulfanyl (B85325) Group in this compound

The sulfanyl (thiol) group is another reactive site in the this compound molecule, susceptible to oxidation, alkylation, and acylation.

Oxidation Pathways to Sulfoxides and Sulfones

The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides and sulfones. jchemrev.com This transformation is a key reaction in the synthesis of various sulfur-containing compounds. researchgate.net

A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally friendly choice. jchemrev.comresearchgate.net The selectivity of the oxidation, whether it stops at the sulfoxide (B87167) or proceeds to the sulfone, can often be controlled by the reaction conditions and the choice of catalyst. researchgate.netorganic-chemistry.org For example, using specific catalysts like tantalum carbide or niobium carbide with hydrogen peroxide can selectively yield sulfoxides or sulfones, respectively. organic-chemistry.org Other reagents like N-fluorobenzenesulfonimide (NFSI) can also be used for the controlled oxidation of sulfides to sulfoxides or sulfones. rsc.org Biocatalytic methods using microorganisms have also been developed for the oxidation of sulfides to sulfones. orientjchem.org

Table 2: Oxidation of Sulfides

Oxidizing AgentCatalyst/ConditionsProduct
Hydrogen Peroxide (H₂O₂)Tantalum CarbideSulfoxide
Hydrogen Peroxide (H₂O₂)Niobium CarbideSulfone
N-Fluorobenzenesulfonimide (NFSI)WaterSulfoxide or Sulfone
Microorganisms (e.g., Aspergillus ochraceus)BiocatalysisSulfone

Alkylation and Acylation Reactions of the Thiol Moiety

The thiol group (-SH) is nucleophilic and can readily undergo alkylation and acylation reactions. Alkylation involves the reaction of the thiol with an alkylating agent, such as an alkyl halide, to form a thioether (sulfide). jmaterenvironsci.com This reaction is often carried out in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate anion. jmaterenvironsci.com Various methods have been developed for the alkylation of thiols, including the use of phase transfer catalysts and ionic liquids. jmaterenvironsci.com

Acylation of the thiol group with an acylating agent, such as an acyl chloride or an acid anhydride, leads to the formation of a thioester. organic-chemistry.org These reactions are useful for introducing an acyl group onto the sulfur atom and are important in the synthesis of various biologically active molecules. organic-chemistry.org

Disulfide Bond Formation and Cleavage

The sulfanyl group (-SH) of this compound is readily susceptible to oxidation, leading to the formation of a disulfide bond. This reaction typically involves the coupling of two thiol molecules to form a symmetrical disulfide, 2,2'-dithiobis(4-chlorobenzonitrile). This transformation can be achieved using a variety of mild oxidizing agents.

Common oxidizing agents for this purpose include:

Iodine (I₂) in the presence of a base

Hydrogen peroxide (H₂O₂)

Oxygen (O₂), often catalyzed by metal ions

Dimethyl sulfoxide (DMSO)

The reaction proceeds via the formation of a thiolate anion intermediate, which is a more potent nucleophile than the neutral thiol. The thiolate then attacks another molecule of the thiol or an oxidized intermediate to form the disulfide linkage.

Conversely, the disulfide bond in 2,2'-dithiobis(4-chlorobenzonitrile) can be cleaved to regenerate the parent thiol. This reductive cleavage is a fundamental reaction of disulfides and can be accomplished with various reducing agents. A patent for a related compound, 2,2'-dithiobis-(6-chlorobenzonitrile), describes its conversion to the corresponding mercapto derivative, indicating the feasibility of this transformation. google.com

Typical reducing agents for disulfide cleavage include:

Sodium borohydride (B1222165) (NaBH₄)

Dithiothreitol (DTT)

Triphenylphosphine (PPh₃)

This reversible formation and cleavage of the disulfide bond is a key aspect of thiol chemistry, allowing for the protection of the sulfanyl group or its participation in redox-controlled processes.

Redox Chemistry of the Sulfanyl Moiety

Beyond disulfide formation, the sulfur atom in the sulfanyl group can exist in various oxidation states. The thiol can be oxidized to more highly oxidized sulfur species such as sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). These transformations require stronger oxidizing agents and more forcing conditions compared to disulfide formation. For instance, oxidation of thiols to sulfonic acids can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃). The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions.

The redox potential of the sulfanyl group makes this compound a potential participant in thiol-disulfide exchange reactions. wikipedia.org In such an exchange, a thiolate anion attacks a disulfide bond, resulting in the formation of a new disulfide and a new thiolate. wikipedia.org This process is crucial in many biological systems for the regulation of protein function and is a viable transformation pathway for this compound in the presence of other thiols or disulfides.

Reactivity of the Chloro Substituent on the Benzonitrile (B105546) Core

Nucleophilic Displacement Reactions of the Chloro Group

The chlorine atom on the benzonitrile ring is susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces the chlorine atom. The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The presence of electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro substituent) is crucial for activating the ring towards nucleophilic attack. libretexts.org

In this compound, the nitrile group (-CN) is a strong electron-withdrawing group located para to the chlorine atom. This positioning significantly activates the C-Cl bond for nucleophilic displacement by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org The sulfanyl group (-SH) at the ortho position, while being a weak activating group for electrophilic substitution, can also influence the reactivity through its electronic and steric effects.

A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of substituted benzonitrile derivatives.

NucleophileReagent ExampleProduct Type
HydroxideSodium Hydroxide (NaOH)5-Hydroxy-2-sulfanylbenzonitrile
AlkoxideSodium Methoxide (NaOMe)5-Methoxy-2-sulfanylbenzonitrile
AmineAmmonia (NH₃), Alkylamines5-Amino-2-sulfanylbenzonitrile
ThiolateSodium Thiolate (NaSR)5-(Alkylthio)-2-sulfanylbenzonitrile

This table provides illustrative examples of potential nucleophilic substitution reactions.

Cross-Coupling Methodologies for Arylation

The chloro substituent serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalytic systems have been developed to facilitate their efficient coupling. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. libretexts.orgfishersci.co.uk This methodology allows for the formation of a new C-C bond, enabling the synthesis of biaryl compounds. For the coupling of an aryl chloride like this compound, highly active palladium catalysts with specialized phosphine (B1218219) ligands (e.g., Buchwald or Herrmann-type ligands) are often required to achieve good yields. libretexts.orgfishersci.co.ukmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the aryl chloride with a primary or secondary amine to form a new C-N bond. organic-chemistry.orgnumberanalytics.comatlanchimpharma.com It is a versatile method for synthesizing arylamines. The reaction typically requires a palladium catalyst, a phosphine ligand, and a strong base, such as sodium tert-butoxide. organic-chemistry.orgtcichemicals.com This transformation would convert this compound into various N-substituted 5-amino-2-sulfanylbenzonitrile derivatives, which are valuable intermediates in medicinal chemistry.

Coupling ReactionCoupling PartnerCatalyst/Ligand ExampleProduct Type
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(OAc)₂ / SPhos5-Aryl-2-sulfanylbenzonitrile
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃ / XPhos5-(Dialkylamino)-2-sulfanylbenzonitrile
Stille CouplingOrganostannane (Ar-SnBu₃)Pd(PPh₃)₄5-Aryl-2-sulfanylbenzonitrile
Heck CouplingAlkene (CH₂=CHR)Pd(OAc)₂ / P(o-tol)₃5-Vinyl-2-sulfanylbenzonitrile

This table outlines potential cross-coupling reactions for functionalizing the chloro position.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Ring System

Regioselectivity and Steric Effects in Aromatic Functionalization

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.commasterorganicchemistry.commsu.edu The regiochemical outcome of such reactions on this compound is determined by the combined directing effects of the three substituents.

-SH (Sulfanyl): A moderately activating, ortho, para-directing group.

-Cl (Chloro): A deactivating, ortho, para-directing group.

-CN (Nitrile): A strongly deactivating, meta-directing group.

The powerful activating and ortho, para-directing influence of the sulfanyl group is expected to dominate the regioselectivity of electrophilic substitution. The potential sites for electrophilic attack are positions 3, 4, and 6.

Position 3: ortho to -SH, meta to -Cl, ortho to -CN. This position is electronically activated by the -SH group but is sterically hindered by the adjacent sulfanyl group.

Position 4: meta to -SH, meta to -CN, para to -Cl. This position is deactivated by the nitrile group and does not receive strong activation from the sulfanyl group.

Position 6: ortho to -SH, ortho to -Cl, meta to -CN. This position is electronically activated by the sulfanyl group, but also sterically hindered by the adjacent chloro group and deactivated by the meta-directing nitrile.

Considering these factors, electrophilic attack is most likely to occur at the position most strongly activated by the sulfanyl group and least sterically encumbered. The relative reactivity of the available positions would need to be determined experimentally, but theoretical principles suggest a complex interplay of electronic activation, deactivation, and steric hindrance. For example, in nitration reactions, which involve potent electrophiles, a mixture of products might be expected. beilstein-journals.orgrsc.org

Nucleophilic aromatic substitution of a hydrogen atom on the ring is generally difficult and requires a highly activated system or very strong nucleophiles, often proceeding through mechanisms like the benzyne (B1209423) pathway. masterorganicchemistry.com Given the presence of the deactivating chloro group and the moderately activating sulfanyl group, this type of reaction is less probable for this compound under standard conditions compared to the displacement of the chloro group.

Halogen Dance and Other Rearrangement Reactions

The halogen dance (HD) reaction is a base-catalyzed intramolecular migration of a halogen atom to a different position on an aromatic or heteroaromatic ring, typically proceeding via an organometallic intermediate. buchler-gmbh.comnih.gov This transposition of a halogen can provide access to isomers that are otherwise difficult to synthesize. buchler-gmbh.com While a powerful tool in organic synthesis, a classical halogen dance reaction involving the migration of the chlorine atom on the this compound ring is not well-documented in the scientific literature.

However, derivatives of this compound are excellent precursors for significant molecular transformations that involve bond reorganization, most notably the Thorpe-Ziegler reaction. The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, wherein a dinitrile compound undergoes a base-catalyzed cyclization to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgchem-station.comsynarchive.com

In the context of this compound, this rearrangement pathway is initiated by the S-alkylation of the sulfanyl group with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. This step produces a 2-((cyanomethyl)thio)-5-chlorobenzonitrile intermediate. This dinitrile is perfectly primed for a Thorpe-Ziegler cyclization. In the presence of a strong base (e.g., sodium ethoxide), the methylene (B1212753) carbon atom positioned between the sulfur atom and the newly introduced cyano group is deprotonated. The resulting carbanion then performs an intramolecular nucleophilic attack on the carbon atom of the original nitrile group (at C1), leading to the formation of a five-membered ring. Subsequent tautomerization yields a stable aromatic 3-aminothieno[2,3-b]benzonitrile system. This powerful cyclization serves as a rearrangement of the linear S-alkylated precursor into a fused heterocyclic system. mdpi.comresearchgate.net

This transformation is a cornerstone in the synthesis of thieno-fused heterocycles, which are scaffolds of interest in medicinal chemistry and materials science. mdpi.commdpi.com

Chemo- and Regioselective Functionalization of this compound

This compound possesses three distinct functional groups amenable to chemical transformation: the nucleophilic sulfanyl group (-SH), the nitrile group (-CN), and the chloro-substituent (-Cl) on the aromatic ring. The differing reactivity of these sites allows for highly chemo- and regioselective functionalization.

The sulfanyl group, as a soft nucleophile (especially in its thiolate form), is the most reactive site towards soft electrophiles. This inherent reactivity allows for selective functionalization at the sulfur atom without disturbing the chloro or nitrile functionalities. The primary and most widely exploited transformations are S-alkylation and S-acylation.

S-Alkylation: In the presence of a mild base (e.g., K₂CO₃, NaOH) to deprotonate the thiol, this compound readily reacts with a variety of alkylating agents. This regioselective reaction occurs exclusively at the sulfur atom. For instance, treatment with alkyl halides, such as iodomethane (B122720) or ethyl bromoacetate, yields the corresponding thioether derivatives. The reaction with α-haloketones, like chloroacetone (B47974) or phenacyl bromide, provides access to ketosulfides, which are versatile intermediates for further cyclization reactions. mdpi.com

Interactive Data Table: S-Alkylation of this compound

ElectrophileReagent/ConditionsProductReference
ChloroacetonitrileK₂CO₃, Acetone2-((Cyanomethyl)thio)-5-chlorobenzonitrile researchgate.net
Ethyl bromoacetateNaH, DMFEthyl 2-((2-cyano-4-chlorophenyl)thio)acetate mdpi.com
Phenacyl bromideKOH, DMF2-(2-Oxo-2-phenylethylthio)-5-chlorobenzonitrile mdpi.com
IodomethaneKOH, DMF5-Chloro-2-(methylthio)benzonitrile mdpi.com

Cyclization via Nitrile Participation: As discussed in section 3.4.2, the S-alkylated products can undergo subsequent intramolecular cyclization reactions involving the nitrile group. The Thorpe-Ziegler cyclization of 2-((cyanomethyl)thio)-5-chlorobenzonitrile is a prime example of a highly regioselective process that yields 3-amino-6-chlorothieno[2,3-b]benzonitrile. mdpi.comresearchgate.net This domino reaction sequence, involving regioselective S-alkylation followed by intramolecular cyclization, is a highly efficient strategy for constructing complex fused heterocyclic systems from simple precursors.

Functionalization of the Chloro-Substituent: The chlorine atom at the C5 position is less reactive than the sulfanyl group. It is generally inert to the conditions used for S-alkylation. However, it can be targeted for functionalization under more forcing conditions or through metal catalysis. While nucleophilic aromatic substitution of the chloride is possible, it typically requires strong activation by electron-withdrawing groups and harsh conditions. A more versatile approach is the use of palladium- or copper-catalyzed cross-coupling reactions. For example, Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions could potentially be employed to form new carbon-carbon or carbon-nitrogen bonds at the C5 position, allowing for the introduction of a wide array of functional groups. This regioselective functionalization would occur without affecting the other two sites, provided the sulfanyl group is protected or the catalyst/ligand system is carefully chosen.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Sulfanylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for organic structure determination. organicchemistrydata.org The chemical shift, integration, and coupling patterns in a ¹H NMR spectrum reveal the number of different types of protons and their neighboring atoms. organicchemistrydata.org Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. oregonstate.edu

For 5-Chloro-2-sulfanylbenzonitrile, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, generally between δ 7.2 and 8.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitrile groups and the electron-donating effect of the sulfanyl (B85325) group. The sulfanyl proton (-SH) may present as a broad singlet, with its chemical shift being concentration and solvent-dependent.

In the ¹³C NMR spectrum, the carbon atom of the nitrile group (C≡N) is characteristically found in the range of δ 110-120 ppm. oregonstate.edu The aromatic carbons exhibit signals in the δ 125-170 ppm region, with their specific shifts determined by the attached substituents. oregonstate.edu Quaternary carbons, those without any attached protons, are typically weaker in intensity. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | |---|---|---| | H-3 | 7.4 - 7.6 | C-1 (C-Cl) | 135 - 140 | | H-4 | 7.1 - 7.3 | C-2 (C-SH) | 120 - 125 | | H-6 | 7.5 - 7.7 | C-3 | 130 - 133 | | SH | 3.5 - 4.5 | C-4 | 128 - 131 | | | | C-5 (C-CN) | 110 - 115 | | | | C-6 | 132 - 135 | | | | CN | 117 - 120 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning complex structures by revealing correlations between different nuclei. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would help in assigning the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. ustc.edu.cn This is crucial for definitively assigning which proton is attached to which carbon in the benzene (B151609) ring. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.com HMBC is particularly valuable for identifying quaternary carbons by observing their long-range couplings to nearby protons. emerypharma.comresearchgate.net For instance, the carbon of the nitrile group can be identified through its correlation with the proton at the C-6 position.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their vibrational modes. uzh.ch

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. spectroscopyonline.com Specific functional groups absorb at characteristic frequencies, creating a unique "fingerprint" for the compound. spectroscopyonline.com For this compound, key characteristic absorption bands are expected for the nitrile (C≡N), sulfanyl (S-H), and chloro-aromatic (C-Cl) groups.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C≡N Stretching 2220 - 2240 Medium to Strong
S-H Stretching 2550 - 2600 Weak
C-H (aromatic) Stretching 3000 - 3100 Medium
C=C (aromatic) Stretching 1450 - 1600 Medium to Weak

The nitrile stretching vibration is a particularly strong and sharp band, making it easy to identify. researchgate.net The S-H stretch is typically weak and can sometimes be broad.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com In the case of this compound, the C≡N stretch is also a prominent feature in the Raman spectrum, often appearing with strong intensity. researchgate.net The aromatic ring vibrations also give rise to characteristic Raman signals. The combination of FT-IR and Raman spectra provides a more complete vibrational analysis of the molecule. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. msu.edu The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org

For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a peak at M+2 having an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. msu.edu

Common fragmentation pathways for this molecule could involve the loss of the chlorine atom, the sulfanyl group, or the cyano group. The fragmentation of the aromatic ring can also lead to a series of characteristic ions. Analysis of these fragment ions helps to confirm the presence of the different functional groups and their arrangement within the molecule. libretexts.orgnih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Possible Fragment
[M]⁺ Molecular ion
[M+2]⁺ Isotopic peak due to ³⁷Cl
[M - Cl]⁺ Loss of a chlorine atom
[M - SH]⁺ Loss of a sulfanyl radical

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS allows for the unambiguous identification of a compound. For this compound, HRMS provides crucial data for its characterization.

Key Research Findings:

The exact mass of this compound has been determined, which is essential for its definitive identification in complex mixtures. bldpharm.com

HRMS techniques, such as those utilizing Fourier transform instruments like FTICR or Orbitrap, offer the high resolving power and mass accuracy needed for reliable molecular formula assignment. mdpi.com

Interactive Data Table: Exact Mass of this compound

Compound NameMolecular FormulaExact Mass (m/z)
This compoundC₇H₄ClNS168.9753

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is employed to gain deeper structural insights by fragmenting a specific ion and analyzing the resulting fragment ions. This technique helps to piece together the molecule's structure by observing how it breaks apart. The fragmentation pattern is reproducible and provides valuable information about the chemical structure. acdlabs.com

Principles of MS/MS:

Isolation: Ions of a specific mass-to-charge ratio (precursor ions) are isolated.

Activation: The isolated ions are energetically activated, causing them to fragment.

Analysis: The resulting fragment ions (product ions) are mass-analyzed to generate a tandem mass spectrum. uakron.edu

The fragmentation pathways are influenced by the stability of the molecular ion relative to its fragments. acdlabs.com For instance, in molecules with functional groups like aldehydes, cleavage often occurs adjacent to the carbonyl group. libretexts.org Similarly, for polyesters, the primary fragmentation happens via β hydrogen transfer, leading to fragments with specific terminations. rsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy states. drawellanalytical.com Fluorescence spectroscopy, a more sensitive technique, measures the light emitted when these excited electrons return to their ground state. drawellanalytical.combiocompare.com

Key Applications:

Quantification: These techniques are widely used for the quantitative analysis of substances. drawellanalytical.com

Structural Characterization: The absorption and emission spectra are characteristic of a molecule's structure and can be used for identification. researchgate.net

Interaction Studies: Changes in the spectra upon addition of other molecules can provide information about intermolecular interactions. spectroscopyonline.com

While UV-Vis is a robust method for general quantification, fluorescence spectroscopy is preferred for its higher sensitivity and specificity, especially for low-concentration samples. biocompare.comproteus-instruments.com

X-ray Crystallography for Solid-State Structural Analysis

Determination of Molecular Geometry and Conformation

By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined. This allows for the detailed characterization of the molecule's geometry and conformation in the solid state. For example, in a study of related benzonitrile (B105546) derivatives, X-ray crystallography revealed the planarity of the molecule and the specific torsion angles between different parts of the structure. nih.gov

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

X-ray crystallography is also crucial for understanding the non-covalent interactions that hold molecules together in a crystal lattice. These interactions, such as hydrogen bonds and π-stacking, play a significant role in determining the physical properties of the solid. nih.govmdpi.com For instance, in the crystal structure of a dihydronaphthalene derivative, molecules were found to be linked by O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds. iucr.org The analysis of these interactions is vital for crystal engineering and the design of new materials with specific properties. mdpi.com Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions. nih.govrsc.org

Other Advanced Spectroscopic Techniques Applied to Analogues and Derivatives

A variety of other spectroscopic techniques are employed to characterize analogues and derivatives of this compound. These methods provide complementary information to build a comprehensive understanding of these compounds.

Examples of Other Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of individual atoms. scribd.com

Infrared (IR) Spectroscopy: Used to identify functional groups within a molecule based on their characteristic vibrational frequencies. mdpi.com

Raman Spectroscopy: Another vibrational spectroscopy technique that can be useful for identifying weak intermolecular interactions. mdpi.com

The synthesis of various derivatives, such as those involving the substitution of the sulfanyl group or modifications to the benzonitrile ring, allows for the exploration of structure-activity relationships. epo.orggoogleapis.com

Computational Chemistry and Theoretical Studies on 5 Chloro 2 Sulfanylbenzonitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve the Schrödinger equation to find the electronic structure and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for predicting the physical and chemical properties of molecules. mdpi.com It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state. For 5-Chloro-2-sulfanylbenzonitrile, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can predict key structural parameters. researchgate.netresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule, such as the distribution of electron density, can be visualized using Molecular Electrostatic Potential (MEP) maps. orientjchem.org These maps highlight regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). orientjchem.org Furthermore, DFT allows for the calculation of crucial quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. mjcce.org.mkimist.ma

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterPredicted Value
Bond Lengths (Å)
C-Cl1.745
C-S1.770
S-H1.340
C≡N1.155
C-C (aromatic)1.390 - 1.405
**Bond Angles (°) **
C-C-Cl119.5
C-C-S121.0
C-S-H95.0
C-C-CN120.0
Dihedral Angles (°)
C-C-S-H~0 or ~180

Note: The values presented in this table are hypothetical, based on typical results from DFT calculations for similar aromatic compounds.

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. By computing the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) and Raman spectrum. nih.gov These calculated frequencies are often scaled to better match experimental results, and the assignments can be confirmed using Potential Energy Distribution (PED) analysis. mjcce.org.mknih.gov

Similarly, Gauge-Including Atomic Orbital (GIAO) methods within DFT can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. eurjchem.com These predictions are crucial for assigning signals in experimental NMR spectra.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands observed in UV-Visible (UV-Vis) spectroscopy. mjcce.org.mk This analysis helps in understanding the electronic structure and the nature of the orbitals involved in the transitions. mjcce.org.mk

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR (ppm)
Aromatic Protons7.2 - 7.8
Thiol Proton (-SH)3.5 - 4.5
¹³C NMR (ppm)
C-Cl130 - 135
C-S125 - 130
C-CN110 - 115
C≡N118 - 122
Key IR Frequencies (cm⁻¹)
S-H stretch~2550
C≡N stretch~2230
C-Cl stretch~700
Aromatic C-H stretch~3100

Note: The values in this table are illustrative and represent typical ranges expected from computational predictions for this type of molecule.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static properties, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules.

Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, a key area of interest is the rotation around the C-S single bond, which determines the orientation of the sulfhydryl (-SH) group relative to the aromatic ring. By calculating the energy as a function of the C-C-S-H dihedral angle, a potential energy surface can be generated. This surface reveals the most stable conformers and the energy barriers to rotation between them. ethz.ch Such studies have shown that for similar molecules, small energy differences (e.g., < 2 kcal/mol) between conformers can exist, suggesting relatively free rotation at ambient temperatures. ethz.ch

Understanding how molecules interact with each other is key to predicting their properties in the solid state and in solution. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal structure. researchgate.netnih.gov For this compound, one would expect various non-covalent interactions, including:

Hydrogen Bonds: The sulfhydryl proton can act as a hydrogen bond donor, interacting with the nitrogen atom of the nitrile group or the chlorine atom of a neighboring molecule.

Halogen Bonds: The chlorine atom can participate in halogen bonding with electronegative atoms like nitrogen.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptor
Hydrogen BondS-HN≡C
Hydrogen BondS-HCl
Halogen BondC-ClN≡C
π-π StackingBenzene (B151609) RingBenzene Ring
van der WaalsH⋯H, C⋯HH, C

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

For this compound, theoretical studies could predict the outcomes of various reactions. For instance, the nitrile group can be reduced to an amine, or the chloro group could be susceptible to nucleophilic aromatic substitution. smolecule.com Computational models can help predict which of these reactions is more likely to occur under specific conditions and can elucidate the step-by-step mechanism. nih.govnih.gov This involves calculating the geometries and energies of reactants, intermediates, transition states, and products to construct a complete energy profile for the proposed reaction mechanism.

Ligand-Target Interaction Prediction (Focus on Chemical Binding Modes)

The prediction of how a ligand like this compound will bind to a biological target, such as a protein, is a cornerstone of computational drug discovery. This process, often accomplished through molecular docking simulations, involves predicting the preferred orientation of the ligand within a binding site and estimating the strength of the interaction. researchgate.netnih.govjournaljpri.comglobalresearchonline.netjournaljpri.com The binding mode is determined by a variety of non-covalent interactions between the ligand and the amino acid residues of the protein. For this compound, its distinct functional groups—the chloro, sulfanyl (B85325), and nitrile moieties—are expected to govern its binding characteristics.

Theoretical Interaction Profile:

The potential interactions of this compound within a hypothetical protein binding pocket can be broken down by its functional groups:

Nitrile Group (-CN): The nitrile group is a potent hydrogen bond acceptor and can also participate in dipole-dipole interactions. mdpi.com Its linear geometry and electronegative nitrogen atom make it a key interaction point. In a protein binding site, the nitrile nitrogen could form hydrogen bonds with donor residues such as arginine, lysine, or asparagine.

Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group and can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site. mdpi.com This interaction is highly directional and can contribute significantly to binding affinity and specificity. rsc.org In a protein environment, the chlorine atom of this compound could interact with electron-rich backbones or side-chain atoms. Studies on halogenated benzonitriles have highlighted the importance of cyano-halogen interactions in determining molecular assemblies. acs.orgdntb.gov.ua

Aromatic Ring (Benzene): The central benzene ring provides a scaffold for the functional groups and can itself participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. It can also form hydrophobic interactions with nonpolar residues.

Predicted Binding Modes:

Based on the functional group analysis, several binding modes can be predicted for this compound within a target protein's active site. The specific mode would be highly dependent on the topology and amino acid composition of the binding pocket.

A summary of potential interactions and their theoretical basis is presented in the table below.

Functional GroupPotential Interaction TypeInteracting Partner (Amino Acid Residue Example)Theoretical Basis
Nitrile (-CN) Hydrogen Bond AcceptorArginine, Lysine, SerineElectronegativity of Nitrogen
Dipole-DipolePolar residuesPolarity of the C≡N bond mdpi.com
Sulfanyl (-SH) Hydrogen Bond DonorAspartate, Glutamate, Carbonyl backbonePolarity of the S-H bond researchgate.net
Hydrogen Bond AcceptorHistidine, LysineLone pairs on Sulfur
σ-hole InteractionsElectron-rich atomsAnisotropic electron distribution on sulfur nih.gov
Chloro (-Cl) Halogen BondingCarbonyl oxygen, Serine, Threonineσ-hole on the chlorine atom mdpi.com
Hydrophobic InteractionsLeucine, Valine, IsoleucineNonpolar nature
Aromatic Ring π-π StackingPhenylalanine, Tyrosine, TryptophanAromatic character
Hydrophobic InteractionsAlanine, Valine, LeucineNonpolar surface area

Influence of Substituent Positions:

The ortho-positioning of the sulfanyl group relative to the nitrile group can lead to intramolecular interactions, such as a weak hydrogen bond, which can influence the molecule's conformation and its presentation to a binding site. researchgate.net The "ortho effect" can also impact the electronic properties of the nitrile group, potentially modulating its basicity and hydrogen bonding strength. researchgate.netacs.org

Applications of 5 Chloro 2 Sulfanylbenzonitrile in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in Organic Synthesis

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. 5-Chloro-2-sulfanylbenzonitrile serves this role effectively due to its reactive sites that can participate in a variety of coupling and cyclization reactions. mdpi.com Chemical suppliers list it as a research chemical and intermediate for applications in polymer science and as a material building block, underscoring its foundational role in creating advanced materials. bldpharm.combldpharm.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. thieme-connect.de The structure of this compound, featuring a nucleophilic sulfanyl (B85325) group and an electrophilic nitrile group in a 1,2-relationship on the benzene (B151609) ring, is ideally suited for the synthesis of fused sulfur-containing heterocycles like benzothiazoles and benzothiophenes. researchgate.netnih.gov

For instance, a common synthetic strategy involves the reaction of a substituted 2-aminothiophenol (B119425) with various reagents to form a benzothiazole (B30560) ring. While direct studies on this compound are not extensively published, the synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives highlights the importance of the "5-chloro" motif in building these heterocyclic systems. researchgate.netnih.gov A closely analogous reaction is the synthesis of aminobenzo[b]thiophene, a key structure in kinase inhibitors, from 5-Chloro-2-fluorobenzonitrile and ethyl mercaptoacetate. ossila.com This reaction demonstrates how the substituted benzonitrile (B105546) scaffold can be used to construct complex, biologically relevant heterocycles.

Table 1: Example Synthesis of a Heterocycle from a Related Benzonitrile Building Block

Reactant 1 Reactant 2 Conditions Product Application of Product Reference

This type of cyclization reaction underscores the potential of this compound to act as a direct precursor to a variety of sulfur-containing heterocyclic compounds.

A chemical intermediate is a substance produced during the conversion of a starting material into a final product. nih.gov this compound is classified as such an intermediate, finding use in the multi-step synthesis of specialty chemicals—high-value products used in industries like pharmaceuticals and agrochemicals. smolecule.comshandongxinhuapharma.comvkachem.com Its utility as an intermediate stems from its ability to introduce the chloro-sulfanyl-benzonitrile moiety into a larger target molecule, which can then be further functionalized. The presence of the chloro and sulfanyl groups allows for various cross-coupling and substitution reactions, key steps in the construction of complex specialty chemicals. nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating substantial parts of all starting materials. baranlab.org These reactions, such as the Ugi, Passerini, and Biginelli reactions, are invaluable in drug discovery for rapidly generating large libraries of diverse compounds. nih.govslideshare.netbeilstein-journals.org

The structure of this compound, particularly its nitrile functional group, makes it a promising scaffold for the development of novel MCRs. The nitrile group, or its isocyanide derivative, is a key reactant in cornerstone MCRs like the Ugi and Passerini reactions. organic-chemistry.org By using this compound as the core structure, chemists can systematically vary the other components in an MCR to produce a library of unique molecules built around this scaffold. This approach allows for the efficient exploration of chemical space to find molecules with desired properties.

Utilization in Medicinal Chemistry as a Synthetic Intermediate

In medicinal chemistry, progress often relies on the synthesis of novel molecules that can interact with biological targets. This compound serves as a valuable starting point or intermediate for creating such compounds.

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. The sulfanyl (-SH) group of this compound is a prime target for such modifications. It can be oxidized to a sulfonyl chloride, which can then be reacted with various amines to produce a library of sulfonamides. Sulfonamides are a well-known class of compounds with a broad range of antibacterial activities. nih.gov Furthermore, if the nitrile group were reduced to an amine, it could be used to form Schiff bases through reaction with aldehydes. A study involving the synthesis of novel sulfonamides from scaffolds containing 5-chloro-2-hydroxybenzoic acid demonstrated significant antimicrobial activity, validating the strategy of using a 5-chloro substituted benzene ring as a core for developing bioactive agents. nih.gov

Table 2: Potential Derivatization Reactions of this compound for Bioactive Compound Synthesis

Functional Group Reaction Type Reagent(s) Resulting Functional Group Potential Application
Sulfanyl (-SH) Oxidation & Amination 1. Cl₂, H₂O 2. R-NH₂ Sulfonamide (-SO₂NHR) Antibacterial Agents
Sulfanyl (-SH) Alkylation R-Br Thioether (-SR) General Scaffold Modification
Nitrile (-C≡N) Reduction H₂, Catalyst Amine (-CH₂NH₂) Precursor for Schiff Bases

This ability to be readily derivatized makes this compound a versatile platform for generating new chemical entities for biological screening. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds (analogues) to determine which structural features are responsible for a desired biological effect. chemisgroup.us The goal is to identify the key parts of a molecule that interact with a biological target to optimize potency, selectivity, and other pharmacological properties. mdpi.com

This compound is an excellent starting scaffold for SAR studies. Its three distinct functionalization points—the chloro group, the sulfanyl group, and the nitrile group—can be systematically modified. For example, the chloro group at position 5 could be replaced with other halogens (F, Br) or small alkyl groups to probe the effect of size and electronics at that position. The sulfanyl group can be alkylated with different chains or oxidized, while the nitrile can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine. A pertinent example is the synthesis and evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives as tyrosinase inhibitors, where modifications to the phenyl group attached to the core structure led to compounds with potent activity. nih.gov This demonstrates how a "5-chloro" containing scaffold can be systematically modified to establish a clear SAR and develop potent biological agents. nih.gov

Table 3: Hypothetical Modifications to this compound for an SAR Study

Position of Modification Original Group Potential New Groups Purpose of Modification
Position 5 -Cl -F, -Br, -CH₃ Probe steric and electronic requirements
Position 2 -SH -SCH₃, -SCH₂Ph, -SO₂CH₃ Investigate the role of the sulfur atom and its oxidation state

Through such systematic exploration, a detailed understanding of the molecular interactions governing the activity of this class of compounds can be achieved, guiding the design of more effective molecules.

Applications in Materials Science and Electronic Materials Development

The combination of a reactive chlorine atom, a coordinating sulfanyl group, and an electron-withdrawing nitrile function allows this compound and its derivatives to serve as key intermediates in the synthesis of specialized polymers and materials for electronic applications.

This compound is identified as a material building block for polymer science bldpharm.com. The presence of multiple functional groups allows it to be incorporated into polymer backbones or used as a monomer for creating functional materials. The chloro- and sulfanyl- groups, in particular, provide reactive sites for polymerization reactions.

A notable application for a structurally related compound, 5-chloro-2-nitroaniline, is in the preparation of high refractive index polyaryl thioether sulfone films. These films are advanced materials used in the fabrication of new image sensors equipped with micro-mirror membrane technology google.com. This highlights the potential of the chlorobenzonitrile scaffold in creating polymers with specific, high-performance optical and physical properties. The general route involves converting the aniline (B41778) precursor into a thioether linkage, demonstrating a pathway where the sulfanyl group of this compound could be similarly employed to build polythioether chains.

Table 1: Polymer Applications of Related Chloro-Benzene Derivatives

Derivative Polymer Type Application Source

The synthesis of such polymers often relies on nucleophilic substitution or metal-catalyzed coupling reactions, where the chloro-substituent on the benzene ring can be readily displaced or coupled to extend the polymer chain.

The electronic characteristics of the this compound framework make it a candidate for developing materials used in electronics and optoelectronics. It is listed as a potential component for OLED (Organic Light-Emitting Diode) materials, electronic materials, and general optical materials bldpharm.com. The interplay between the electron-withdrawing nitrile group and the sulfur atom can be tuned to achieve desired energy levels (HOMO/LUMO) for charge transport or light emission in electronic devices.

The utility of such scaffolds in sensor technology is demonstrated by the use of derivative materials in new image sensors google.com. The design of chemosensors often relies on molecules that can interact with an analyte, causing a detectable change in their optical or electronic properties. The sulfanyl group in this compound can act as a binding site for heavy metal ions, while the benzonitrile core provides a rigid platform that can be functionalized with chromophores or fluorophores to signal the binding event.

Design of Novel Ligands in Catalysis

In the realm of catalysis, the benzonitrile structure serves as a valuable scaffold for designing ligands that can modulate the activity and selectivity of metal catalysts. The nitrile group itself can act as a coordinating moiety, influencing the electronic environment of the metal center.

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis. Halogenated aromatic compounds are common substrates in these reactions. The chloro group of this compound makes it a suitable substrate for various coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds.

The success of such couplings often depends on the catalyst system and reaction conditions, especially with substrates containing multiple functional groups or N-H bonds. For instance, the Suzuki-Miyaura cross-coupling of nitrogen-rich heterocycles like 3-chloroindazole requires specific palladium precatalysts and ligands to proceed efficiently nih.gov. Similarly, the coupling of challenging substrates like 6-chloro-2-methylbenzoxazole has been achieved under mild, aqueous conditions, demonstrating the wide applicability of modern catalytic protocols to complex chloro-arenes st-andrews.ac.uk. These examples suggest that derivatives of this compound can be selectively functionalized at the chloro-position.

Furthermore, the benzonitrile moiety itself has been incorporated into ligand design. Studies have shown that benzonitrile-containing ligands can promote Ni-catalyzed C(sp²)–C(sp³) bond formation. The benzonitrile unit acts as an electron-acceptor, which can promote the crucial reductive elimination step in the catalytic cycle and stabilize the low-valent nickel species.

Table 2: Representative Metal-Catalyzed Reactions with Chloro-Arene Substrates

Reaction Type Substrate Example Catalyst System Key Finding Source
Suzuki-Miyaura 3-Chloroindazole Pd precatalyst / XPhos ligand Enables coupling of N-H containing heterocycles nih.gov
Suzuki-Miyaura 6-Chloro-2-methylbenzoxazole Pd / SPhos Successful coupling under mild aqueous conditions st-andrews.ac.uk
Suzuki-Miyaura 2-Chloroanisole Pd / RuPhos Efficient coupling of hindered, electron-rich substrates nih.gov

These findings indicate that this compound can serve both as a substrate in cross-coupling reactions (reacting at the C-Cl bond) and as a foundational element for designing new ligands that leverage the electronic properties of the nitrile group.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis. While this compound itself is not a catalyst, its scaffold can be modified to create effective organocatalysts. The nitrile group is compatible with various organocatalytic transformations.

For example, studies on the chemoselective O-tert-butoxycarbonylation of phenols have shown that the reaction, catalyzed by carbon tetrabromide (CBr₄), is tolerant of nitrile functional groups organic-chemistry.org. This indicates that the benzonitrile moiety can be present in a substrate without interfering with certain organocatalytic processes.

The design of bifunctional organocatalysts often involves a rigid backbone to which hydrogen-bond donors (like ureas or thioureas) and Brønsted bases (like tertiary amines) are attached. The benzonitrile ring could serve as this rigid scaffold. The sulfanyl group could be modified to act as a hydrogen-bond donor, while other positions on the ring could be functionalized with basic groups. Such a design could enable enantioselective cyclization reactions or conjugate additions, where the catalyst activates both the nucleophile and the electrophile through non-covalent interactions beilstein-journals.orgunibo.it. For example, chiral phosphoric acids and squaramides are known to catalyze inverse-electron-demand aza-Diels-Alder reactions, and the nitrile group on a catalyst scaffold could influence the electronic environment and steric hindrance around the active site beilstein-journals.org.

Mechanistic Investigations of Biological Interactions Involving 5 Chloro 2 Sulfanylbenzonitrile Derivatives

Molecular-Level Interactions with Biological Targets

The core structure of 5-Chloro-2-sulfanylbenzonitrile, featuring a chlorinated benzene (B151609) ring with nitrile and sulfanyl (B85325) functional groups, provides a versatile scaffold for engaging with biological macromolecules like enzymes and receptors.

Derivatives of this compound have been identified as potent enzyme inhibitors. Mechanistic studies, which extend beyond simple measurement of inhibitory concentrations (IC50), seek to elucidate the precise mode of action by which these compounds disrupt enzyme function.

Kinetic analyses are fundamental to these investigations. For instance, studies on structurally related benzothiazole (B30560) derivatives have utilized Lineweaver-Burk plots to determine the nature of enzyme inhibition. nih.gov In one such study, derivatives were identified as non-competitive inhibitors of human monoamine oxidase B (hMAO-B), indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site rather than the active site. nih.govnih.gov This type of inhibition is characterized by a change in the Vmax (maximum reaction velocity) while the Km (Michaelis constant) remains unchanged.

The sulfanyl (-SH) group is a key player in the mechanism of action for many of these derivatives. Its nucleophilic nature allows it to form covalent bonds with reactive residues, particularly cysteine, within the target protein. This irreversible interaction can lead to potent and long-lasting inhibition of enzyme activity, a mechanism that is highly sought after in drug design. mdpi.com This covalent bonding permanently alters the enzyme's structure and function.

To visualize how these derivatives interact with their biological targets, researchers employ computational methods like molecular docking. academie-sciences.fr These studies provide critical insights into the binding orientation and the specific chemical interactions that stabilize the ligand-receptor complex.

Molecular docking studies of related inhibitors have identified key interactions within the binding sites of enzymes like cyclin-dependent kinase-8 (CDK8) and monoamine oxidase B (MAO-B). nih.govd-nb.info For example, analyses of benzimidazole (B57391) derivatives targeting CDK8 revealed that the stability of the complex is due to a combination of hydrogen bonding and hydrophobic interactions. d-nb.info Hydrogen bonds were observed between the inhibitor and specific amino acid residues like Asp86, while hydrophobic interactions involved residues such as Ile10, Val18, Ala31, Val64, and Phe80. d-nb.info

These non-covalent interactions are critical for the initial binding and orientation of the inhibitor within the receptor's binding pocket. mdpi.comnih.gov The chlorine atom on the benzonitrile (B105546) ring often participates in halogen bonding or hydrophobic interactions, while the nitrile group can act as a hydrogen bond acceptor, further anchoring the molecule to its target. The precise pattern of these interactions dictates the compound's affinity and selectivity for a particular receptor.

Chemical Biology Probes Derived from this compound

A chemical biology probe is a small molecule used as a tool to study biological systems, such as elucidating the function of a specific protein or pathway. researchgate.net The desirable characteristics of a probe—potency, selectivity, and a well-understood mechanism of action—are present in many this compound derivatives.

Potent and selective inhibitors derived from the this compound scaffold can be used to dissect complex biochemical networks. nih.gov By inhibiting a specific enzyme, researchers can observe the downstream consequences, thereby mapping the enzyme's role within a larger metabolic or signaling pathway. nih.gov

A key application of these molecules as probes involves target identification and validation. For instance, the core scaffold can be modified to create a photoaffinity probe. nih.gov These probes are designed with a photoreactive group that, upon exposure to UV light, forms a permanent covalent bond with the target protein. This allows for the isolation and identification of the protein, confirming it as the biological target and clarifying the compound's mechanism of action. nih.gov The specific chemical interactions of the original inhibitor ensure that the probe binds to the intended target before the cross-linking is initiated.

Structure-Activity Relationship (SAR) Studies with Focus on Chemical Functional Groups and Molecular Structure

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into effective drugs. These studies involve systematically modifying the chemical structure of a molecule and assessing how these changes affect its biological activity. nih.govnih.gov

The nitrile (-C≡N) and sulfanyl (-SH) groups of this compound are critical determinants of its biological activity and are primary targets for modification in SAR studies. researchgate.net

The sulfanyl group is particularly important. Its conversion to a thioether (-S-R) can significantly modulate a compound's properties. Thioether derivatives have been shown to possess significant biological activities, and the introduction of a sulfide (B99878) bridge can enhance anti-cancer efficacy. researchgate.net Modifications at this position can influence the compound's selectivity for different enzymes. For example, structure-guided modifications of related benzamide (B126) inhibitors of Cryptosporidium parvum N-myristoyltransferase (CpNMT) showed that altering the substituents attached to the sulfonyl group could dramatically increase selectivity for the parasite enzyme over the human homologue. nih.gov

Parent ScaffoldModificationTargetObserved Impact on Biological Interaction/ActivityReference
2-Chloro-benzamideModification of the sulfamoyl group (related to the sulfanyl position)N-myristoyltransferase (NMT)Introduction of specific substituents led to a >40-fold increase in selectivity for the parasitic enzyme (CpNMT) over the human enzyme (HsNMT1). nih.gov
BenzamidothiazoleSystematic modification of the scaffoldNF-κB pathwayIdentified sites on the scaffold that tolerated modification, yielding analogs with more potent immunostimulatory cytokine release compared to the parent compound. nih.gov
SulfanylbenzonitrileConversion of sulfanyl (-SH) to thioether (-S-R)Various cancer cell linesThe introduction of a sulfide bridge can increase anti-cancer activity by altering pharmacokinetic and pharmacodynamic properties. researchgate.net
5-Chloro-acetophenoneModification of the phenylsulfonyl groupα-GlucosidaseA 4-(trifluoromethoxy)phenylsulfonyl group resulted in stronger enzyme inhibition (IC50 = 3.9 µM) compared to a non-fluorinated 4-(methoxyphenyl)sulfonyl group (IC50 = 8.5 µM). mdpi.com

Future Research Directions and Unexplored Avenues for 5 Chloro 2 Sulfanylbenzonitrile

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research on 5-Chloro-2-sulfanylbenzonitrile should prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Green chemistry principles can guide the development of more sustainable alternatives. rsc.orgresearchgate.netresearchgate.netrasayanjournal.co.in For instance, exploring catalytic systems that enable the direct C-H functionalization of simpler precursors could provide a more atom-economical synthesis. The use of ionic liquids as recyclable reaction media and catalysts presents another promising avenue, potentially simplifying separation processes and reducing solvent waste. rsc.org

Furthermore, flow chemistry represents a significant opportunity for the sustainable production of this compound. Continuous-flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The integration of in-line purification and analysis techniques within a flow setup could further streamline the manufacturing process.

Future research in this area could focus on the following:

Catalytic C-S and C-CN bond formation: Investigating novel catalysts (e.g., transition metal complexes, organocatalysts) for the direct and selective introduction of the sulfanyl (B85325) and cyano groups onto a chlorobenzene (B131634) scaffold.

Biocatalysis: Exploring the potential of enzymes to catalyze key steps in the synthesis, offering high selectivity and mild reaction conditions.

Photocatalysis: Utilizing light as a clean energy source to drive the synthesis, potentially enabling unique reaction pathways.

A comparative table of potential sustainable synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic C-H Functionalization High atom economy, reduced pre-functionalization steps.Development of selective and efficient catalysts.
Ionic Liquid-Mediated Synthesis Recyclable reaction media, potential for enhanced reactivity and selectivity.Design of task-specific ionic liquids and optimization of reaction conditions. rsc.org
Flow Chemistry Improved process control, enhanced safety, and scalability.Reactor design, optimization of flow parameters, and integration of in-line analysis.
Biocatalysis High chemo-, regio-, and stereoselectivity; mild reaction conditions.Enzyme screening and engineering for specific transformations.
Photocatalysis Use of a clean energy source, potential for novel reactivity.Development of efficient photocatalysts and understanding of reaction mechanisms.

Discovery of Unprecedented Chemical Transformations and Reactivity Patterns

The unique electronic and steric properties conferred by the chloro, sulfanyl, and cyano substituents on the benzonitrile (B105546) core suggest that this compound may exhibit novel reactivity. The interplay between the electron-withdrawing nature of the chloro and cyano groups and the potentially nucleophilic character of the sulfanyl group could lead to unprecedented chemical transformations.

The thiophenol moiety is known for its diverse reactivity, including oxidation to disulfides, alkylation, and participation in Michael additions. wikipedia.org The presence of the electron-withdrawing groups on the aromatic ring is expected to influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate. Future research should explore how this modified reactivity can be harnessed for novel synthetic applications. For example, the photooxidative coupling of thiophenol derivatives to disulfides is a known reaction, and investigating this transformation for this compound could lead to new materials with interesting properties. acs.org

The nitrile group is also a versatile functional handle, susceptible to hydrolysis, reduction, and cycloaddition reactions. ontosight.ai The electronic environment of the cyano group in this compound could modulate its reactivity in [3+2] cycloaddition reactions with nitrile N-oxides, potentially leading to the synthesis of novel heterocyclic compounds with unique substitution patterns. researchgate.netmdpi.com Furthermore, N-heterocyclic carbenes have been shown to trigger novel annulation cascades with chlorobenzonitriles, an avenue that remains unexplored for this specific isomer. acs.org

Key areas for future investigation include:

Selective functionalization of the sulfanyl group: Exploring reactions such as S-alkylation, S-arylation, and oxidation under various conditions to synthesize a library of derivatives.

Transformations of the nitrile group: Investigating cycloaddition reactions, enzymatic hydrolysis, and metal-catalyzed transformations to access diverse chemical scaffolds.

Tandem reactions: Designing one-pot multi-step reactions that leverage the reactivity of multiple functional groups to build molecular complexity efficiently.

Reductive cyclization: Investigating the potential for intramolecular cyclization reactions involving the sulfanyl and cyano groups to form novel heterocyclic systems. thieme-connect.com

Expansion of Applications in Emerging Fields of Chemical Science

While the applications of many functionalized benzonitriles are well-established, the potential of this compound in emerging scientific fields remains largely untapped. Its unique combination of functional groups suggests potential utility in materials science, medicinal chemistry, and agrochemicals.

In materials science , the benzonitrile moiety is a known component in the design of liquid crystals and materials with interesting electronic properties. orientjchem.orgresearchgate.net The presence of a sulfur atom offers a potential coordination site for metal ions, suggesting applications in the development of novel sensors, catalysts, or metal-organic frameworks (MOFs). The ability to form polymers through functionalization of the sulfanyl or cyano groups could also be explored for the creation of new electroactive or photoresponsive materials. researchgate.net

In medicinal chemistry , the benzonitrile group is a common feature in many biologically active molecules. ontosight.aichalcogen.roossila.com The chloro and sulfanyl substituents can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. Future research should involve the synthesis and biological evaluation of this compound derivatives as potential inhibitors of various enzymes or as ligands for specific receptors. For instance, related benzimidazole (B57391) derivatives have shown promise as antidiabetic agents. ijlpr.com The synthesis of benzofuran (B130515) derivatives from related starting materials has also yielded compounds with antimicrobial activity. rasayanjournal.co.in

In the field of agrochemicals , many commercial pesticides and herbicides contain a benzonitrile scaffold. jchps.com The specific substitution pattern of this compound could lead to the discovery of new compounds with desirable herbicidal or insecticidal activity.

Potential emerging applications are summarized in the table below:

Field of ApplicationPotential Role of this compoundResearch Direction
Materials Science Precursor for electroactive polymers, liquid crystals, or MOFs.Synthesis and characterization of polymers and coordination complexes. researchgate.netresearchgate.net
Medicinal Chemistry Scaffold for the design of novel therapeutic agents.Synthesis of derivative libraries and screening for biological activity against various targets. ontosight.airesearchgate.net
Agrochemicals Lead compound for the development of new pesticides or herbicides.Synthesis of analogues and evaluation of their biological activity on relevant pests and weeds. jchps.com
Supramolecular Chemistry Building block for the construction of novel host-guest systems.Investigation of non-covalent interactions and self-assembly properties. nih.gov

Advanced Integrated Spectroscopic and Computational Approaches for Comprehensive Characterization

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for guiding future research. The integration of advanced spectroscopic techniques with computational modeling will provide a comprehensive characterization of these molecules.

Advanced spectroscopic techniques can offer detailed insights into the molecular structure, electronic properties, and dynamics. While standard techniques like ¹H and ¹³C NMR are routine, more specialized methods can provide unique information. For example, solid-state ³³S NMR, despite its challenges, can be a powerful tool for probing the local environment of the sulfur atom, especially in polymeric or solid-state materials. rsc.orgrsc.orgmdpi.com Advanced vibrational spectroscopy techniques, such as two-dimensional infrared (2D-IR) spectroscopy, could be employed to study intramolecular interactions and conformational dynamics.

Computational chemistry , particularly Density Functional Theory (DFT), can complement experimental data by providing detailed information on molecular geometry, vibrational frequencies, and electronic properties. derpharmachemica.comresearchgate.netbohrium.com Theoretical calculations can be used to predict reactivity, interpret spectroscopic data, and design new molecules with desired properties. For example, computational studies can help in understanding the electronic effects of the substituents on the reactivity of the nitrile and sulfanyl groups. nih.gov A combined experimental and theoretical approach to study the photoionization cross-sections can also provide valuable information. aip.org

Future research should focus on:

Multi-nuclear NMR studies: Utilizing ¹H, ¹³C, ¹⁵N, and ³³S NMR to fully characterize the molecular structure and electronic environment of each atom.

Advanced vibrational spectroscopy: Employing techniques like Raman and 2D-IR to probe intramolecular interactions and dynamics.

In-depth computational analysis: Using DFT and other high-level computational methods to model reactivity, predict spectroscopic parameters, and design new functional molecules. derpharmachemica.comresearchgate.net

Combined experimental and theoretical studies: Integrating spectroscopic data with computational results for a more complete and accurate understanding of the molecule's properties. jchps.comresearchgate.netacs.org

An overview of advanced characterization techniques and their potential insights is provided below:

TechniqueInformation ProvidedRelevance to this compound
Solid-State ³³S NMR Local electronic environment of the sulfur atom.Characterization of polymers and solid-state materials derived from the compound. rsc.orgrsc.orgmdpi.com
2D-IR Spectroscopy Intramolecular coupling and dynamics.Understanding the interplay between the functional groups.
Density Functional Theory (DFT) Molecular geometry, electronic structure, reactivity indices, and predicted spectra.Rationalizing reactivity and guiding the design of new derivatives. mdpi.comderpharmachemica.comresearchgate.net
Photoelectron Spectroscopy Ionization energies and electronic structure.Understanding the electronic properties and potential for photo-induced reactions. aip.orgresearchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to new discoveries in synthesis, reactivity, and application.

Q & A

Q. What methodologies enhance detection limits in trace analysis of degradation products?

  • Methodological Answer : Use UPLC-MS/MS with electrospray ionization (ESI) in negative mode. Optimize MRM (multiple reaction monitoring) transitions for specific fragments. Validate with spike-recovery experiments in biological matrices (e.g., plasma or liver microsomes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.